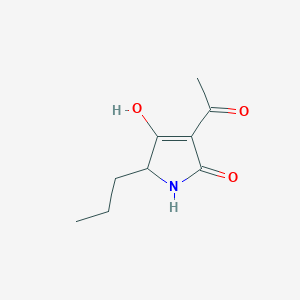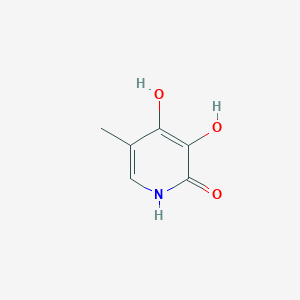
3,4-Dihydroxy-5-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo functional group modifications to introduce hydroxyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
3,4-Dihydroxy-5-methylpyridin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for 3,4-Dihydroxy-5-methylpyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating biochemical pathways, or acting as a reactive intermediate in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-2-methylpyridine: Similar structure but with different substitution patterns.
5-Hydroxy-2-methylpyridin-3(1H)-one: Another related compound with hydroxyl and methyl groups in different positions.
Uniqueness
3,4-Dihydroxy-5-methylpyridin-2(1H)-one’s unique arrangement of functional groups might confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
95508-57-9 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10) |
Clé InChI |
FYAGLPZMTMNZMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C(=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


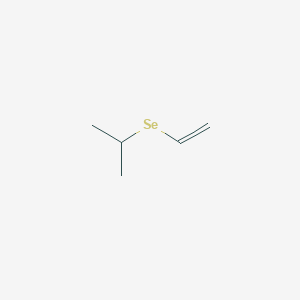
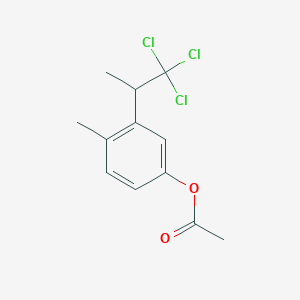

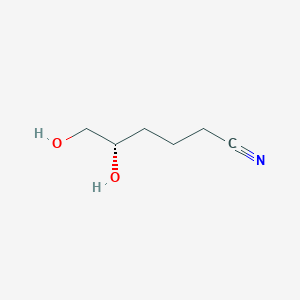



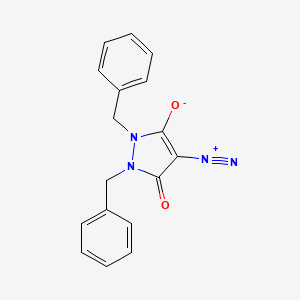
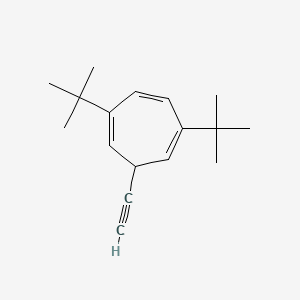
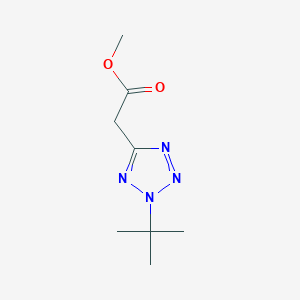

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
